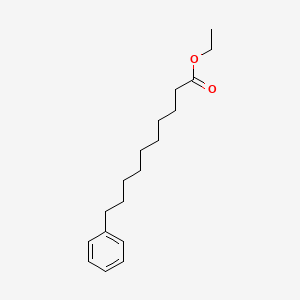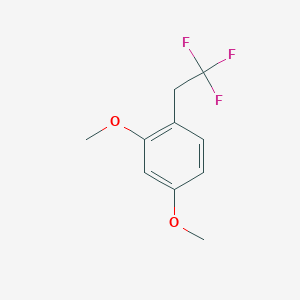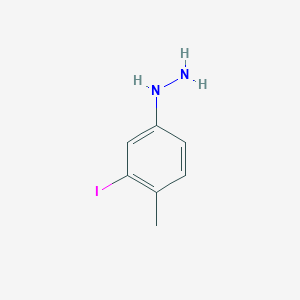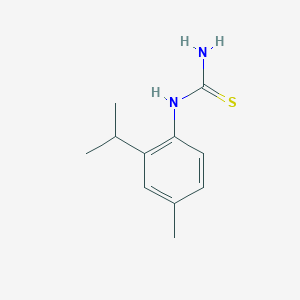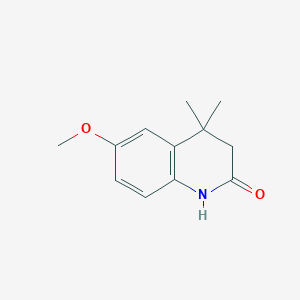
6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one
描述
6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family. This compound is characterized by a quinoline core structure with a methoxy group at the 6-position and two methyl groups at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methoxy-2-nitrobenzaldehyde with isobutyraldehyde in the presence of a base, followed by reduction and cyclization to form the desired quinolinone structure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or hydrogen gas under pressure.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated quinolinone derivatives.
科学研究应用
6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached.
6-Methoxy-3,4-dihydro-1H-isoquinoline: Similar in structure but with different substitution patterns.
Uniqueness
6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one is unique due to the presence of both methoxy and dimethyl groups, which impart distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
1116232-48-4 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC 名称 |
6-methoxy-4,4-dimethyl-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-12(2)7-11(14)13-10-5-4-8(15-3)6-9(10)12/h4-6H,7H2,1-3H3,(H,13,14) |
InChI 键 |
FNKAVSMEVXQRIV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)OC)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2-Dichloro-1-(8-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B8460487.png)
![1h-Indazole-5-propanoic acid,a-amino-1-[(1,1-dimethylethoxy)carbonyl]-,methyl ester](/img/structure/B8460494.png)
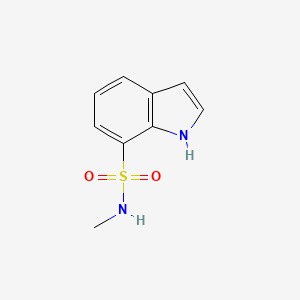
![N-[(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methylidene]hydroxylamine](/img/structure/B8460501.png)
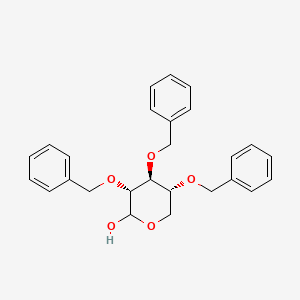
![N-(3-Methylbutyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B8460517.png)
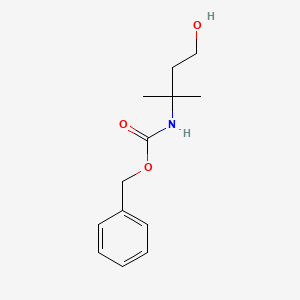
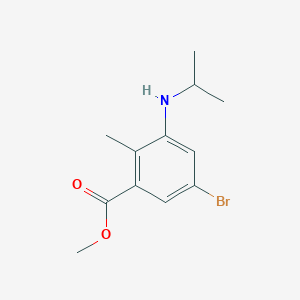
![4-[4-(Iodomethyl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B8460545.png)
![3-[2-(2-Hydroxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B8460556.png)
